alpha-(2-Piperidinylmethyl)-2-quinolinemethanol

Regiochemistry Scaffold Differentiation Antimalarial Lead Optimization

alpha-(2-Piperidinylmethyl)-2-quinolinemethanol (CAS 126921-38-8) is a synthetic quinolinemethanol featuring a quinoline core linked via a methylene bridge to a piperidine ring, with the hydroxymethyl substituent anchored at the quinoline 2-position. This constitutional isomerism distinguishes it from the clinically predominant 4-quinolinemethanol antimalarials such as mefloquine and its analogs, placing it within the under-explored 2-quinolinemethanol subclass that has historically been pursued for differentiated antimalarial profiles.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
CAS No. 126921-38-8
Cat. No. B12706077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(2-Piperidinylmethyl)-2-quinolinemethanol
CAS126921-38-8
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(C2=NC3=CC=CC=C3C=C2)O
InChIInChI=1S/C16H20N2O/c19-16(12-18-10-4-1-5-11-18)15-9-8-13-6-2-3-7-14(13)17-15/h2-3,6-9,16,19H,1,4-5,10-12H2
InChIKeyWRYOEBSWRAKPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-(2-Piperidinylmethyl)-2-quinolinemethanol (CAS 126921-38-8): A Structurally Differentiated Quinolinemethanol for Antimalarial Lead Optimization and Procurement


alpha-(2-Piperidinylmethyl)-2-quinolinemethanol (CAS 126921-38-8) is a synthetic quinolinemethanol featuring a quinoline core linked via a methylene bridge to a piperidine ring, with the hydroxymethyl substituent anchored at the quinoline 2-position . This constitutional isomerism distinguishes it from the clinically predominant 4-quinolinemethanol antimalarials such as mefloquine and its analogs, placing it within the under-explored 2-quinolinemethanol subclass that has historically been pursued for differentiated antimalarial profiles . The compound is primarily encountered as a research chemical and synthetic intermediate in medicinal chemistry programs targeting infectious diseases and oncology .

Why 4-Quinolinemethanol Analogs Cannot Substitute for CAS 126921-38-8 in Structure-Focused Research and Procurement


The antimalarial quinolinemethanol landscape is overwhelmingly dominated by 4-substituted analogs, particularly mefloquine and its 2,8-bis(trifluoromethyl)-4-quinolinemethanol derivatives . CAS 126921-38-8 differs fundamentally in regiochemistry: the piperidinylmethyl-hydroxymethyl side chain is attached at the quinoline 2-position rather than the 4-position. This constitutional isomerism is not a trivial substitution—the quinoline 2-position experiences distinct electronic density, steric environment, and metabolic susceptibility compared to the 4-position, directly influencing target engagement, CYP450-mediated metabolism, and phototoxicity profiles . Generic substitution with a 4-quinolinemethanol would therefore alter every pharmacologically relevant parameter, invalidating comparative SAR studies and compromising experimental reproducibility in target identification campaigns where scaffold geometry is the independent variable .

Quantitative Differentiation Evidence for CAS 126921-38-8: Comparative Performance Against Mefloquine-Class 4-Quinolinemethanols


Regiochemical Differentiation: 2-Quinolinemethanol vs. 4-Quinolinemethanol Scaffold Architecture

CAS 126921-38-8 is a 2-quinolinemethanol, whereas the entire mefloquine class and clinically evaluated AAQMs (alkylaminoquinolinyl methanols) uniformly employ the 4-quinolinemethanol scaffold . The quinoline 2-position substitution seen in CAS 126921-38-8 creates a distinct spatial orientation of the piperidine-bearing side chain relative to the quinoline plane—a parameter shown to critically influence both antiplasmodial activity and phototoxicity in 2-arylquinolinemethanol series . This regiochemical difference is absolute: no 4-quinolinemethanol can replicate the three-dimensional pharmacophore presented by a 2-quinolinemethanol.

Regiochemistry Scaffold Differentiation Antimalarial Lead Optimization

Phototoxicity Risk Differentiation: Absence of Bis-Trifluoromethyl Substituents Relative to Mefloquine

Mefloquine contains 2,8-bis(trifluoromethyl) substituents on the quinoline ring, a motif associated with clinically significant phototoxicity and neuropsychiatric adverse events . CAS 126921-38-8 carries zero trifluoromethyl groups on the quinoline core, eliminating the electron-withdrawing substituents that promote photoreactive excited states implicated in phototoxic hemolysis . In a family of 12 phototoxic quinolinemethanol antimalarials, the degree of phototoxicity correlated directly with electron-deficient quinoline substitution patterns; non-phototoxic comparators like quinine lacked these substituents . While no direct phototoxicity assay data exist for CAS 126921-38-8, the structural absence of trifluoromethyl groups strongly suggests a differentiated and potentially more favorable phototoxicity profile compared to mefloquine.

Phototoxicity Drug Safety Quinolinemethanol SAR

Class-Level Antimalarial Potency Differentiation: AAQM Scaffold vs. Mefloquine

The AAQM compound class—characterized by an 'opened' piperidine ring compared to mefloquine's intact piperidine—demonstrated greater in vitro antimalarial potency and reduced neurotoxicity than mefloquine in direct comparative evaluations . Although CAS 126921-38-8 is not itself an AAQM (it retains an intact piperidine), the broader quinolinemethanol SAR indicates that structural modifications at the side-chain attachment point can yield potency improvements over mefloquine. In the 4-quinolinemethanol series, several α-(2-piperidyl)-2-aryl analogs achieved IC₅₀ values of 6.5–30 ng/mL against P. falciparum W2 and D6 strains, with mefloquine showing IC₅₀ = 20.0 ng/mL as comparator .

Antimalarial Potency AAQM Class Mefloquine Replacement

Combinatorial Chemistry and Derivatization Versatility vs. Mefloquine's Constrained Scaffold

CAS 126921-38-8 possesses a secondary alcohol at the α-position, an unsubstituted quinoline core, and a piperidine ring with a free NH—three orthogonal synthetic handles available for derivatization. Mefloquine's quinoline ring is fully occupied by 2,8-bis(trifluoromethyl) substituents, limiting late-stage functionalization to the piperidine nitrogen and the alcohol . This expanded derivatization space is critical for programs seeking to generate diverse compound libraries or to systematically probe SAR around quinoline substitution. The absence of trifluoromethyl groups on CAS 126921-38-8 permits introduction of halogen, alkyl, aryl, or heteroaryl substituents at multiple quinoline positions—synthetic operations that are precluded on mefloquine without total synthesis .

Medicinal Chemistry Derivatization Library Synthesis

Validated Application Scenarios for CAS 126921-38-8 in Antimalarial Lead Discovery and Scaffold-Hopping Programs


Regiochemical Scaffold-Hopping Campaigns Targeting Mefloquine-Resistant Plasmodium Strains

Research groups encountering reduced mefloquine efficacy against multidrug-resistant P. falciparum isolates can deploy CAS 126921-38-8 as a structurally orthogonal scaffold. By shifting the side-chain attachment from the 4-position (mefloquine) to the 2-position (CAS 126921-38-8), researchers probe whether altered pharmacophore geometry restores activity against strains exhibiting mefloquine efflux-mediated resistance. This scaffold-hopping rationale is supported by the demonstrated potency of 2-aryl-4-quinolinemethanol analogs achieving IC₅₀ values as low as 6.5 ng/mL against P. falciparum, exceeding mefloquine's potency by ~3-fold .

CNS-Sparing Antimalarial Lead Generation

Mefloquine's clinical utility is constrained by neuropsychiatric adverse events occurring at rates of 1:200 in Caucasian/African populations and 1:1200 in Asian populations . CAS 126921-38-8, lacking the electron-withdrawing 2,8-bis(trifluoromethyl) substituents associated with both phototoxicity and CNS penetration, represents a structurally de-risked starting point for antimalarial programs prioritizing CNS safety. The AAQM class precedent—where opened-piperidine analogs demonstrated reduced neurotoxicity while maintaining antimalarial potency—further supports the viability of quinolinemethanol scaffold modification as a neurotoxicity mitigation strategy .

Parallel Library Synthesis for Quinoline-Piperidine Hybrid SAR Exploration

CAS 126921-38-8's three orthogonal diversification handles—unsubstituted quinoline core, secondary alcohol, and piperidine NH—enable systematic parallel synthesis of focused compound libraries. This contrasts with mefloquine, which offers only two accessible diversification points due to 2,8-bis(trifluoromethyl) substitution . Combinatorial libraries built from CAS 126921-38-8 can simultaneously vary quinoline substitution pattern (exploring electronic and steric effects), alcohol derivatization (exploring prodrug and metabolic stabilization strategies), and piperidine N-functionalization (exploring target engagement and solubility optimization), delivering richer SAR datasets per synthetic cycle.

Procurement for Anticancer Target Screening Platforms

The quinolinemethanol scaffold has documented activity beyond malaria—mefloquine derivatives demonstrate broad-spectrum antifungal activity, while other 2-quinolinemethanol congeners exhibit antiproliferative effects against breast cancer cell lines . CAS 126921-38-8, as a 2-quinolinemethanol variant structurally related to 4,7-dichloro-2-quinolinemethanol (which shows anti-proliferative activity against cancer cells), is suitable for inclusion in oncology-focused phenotypic screening cascades where quinoline-containing libraries are systematically evaluated for cytotoxicity profiles .

Quote Request

Request a Quote for alpha-(2-Piperidinylmethyl)-2-quinolinemethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.